3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyethyl group, and an imidazo-pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a trifluoromethylated amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of microreactor technology can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo-pyridinone core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of the imidazo-pyridinone core can produce a fully saturated ring system.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
3-(2-Hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
Uniqueness
The presence of both the hydroxyethyl and trifluoromethyl groups in 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one makes it unique. The hydroxyethyl group enhances its solubility in aqueous environments, while the trifluoromethyl group increases its lipophilicity and potential biological activity. This combination of properties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10F3N3O2 |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C10H10F3N3O2/c1-5-14-8-6(10(11,12)13)4-7(18)15-9(8)16(5)2-3-17/h4,17H,2-3H2,1H3,(H,15,18) |
InChI Key |
JGMNZGSJLIIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)NC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.